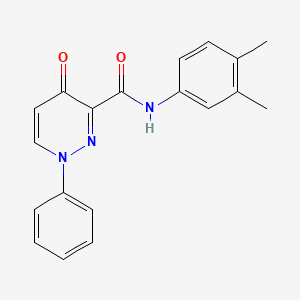

N-(3,4-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

N-(3,4-Dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 1-phenyl-4-oxo-1,4-dihydropyridazine core substituted with a 3,4-dimethylphenyl group at the N3-carboxamide position.

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c1-13-8-9-15(12-14(13)2)20-19(24)18-17(23)10-11-22(21-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,24) |

InChI Key |

ZWUMHPDMSZMNEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the pyridazine ring. The final step involves the acylation of the pyridazine derivative with phenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: N-oxides of the pyridazine ring.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-(4-Acetamidophenyl)-4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxamide

- Structural Difference : The 3,4-dimethylphenyl group in the target compound is replaced with a 4-acetamidophenyl moiety.

- This modification may improve bioavailability in aqueous environments.

- Molecular Weight : 348.36 g/mol (vs. ~353.39 g/mol for the target compound, estimated based on formula C19H17N3O2).

N-(3,4-Dichlorophenyl)-1-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide

- Structural Differences :

- Dichlorophenyl instead of dimethylphenyl at the carboxamide position.

- Methoxyphenyl substitution on the pyridazine ring (vs. phenyl in the target compound).

- Implications: The electron-withdrawing chlorine atoms increase lipophilicity and may enhance membrane permeability.

- Molecular Weight : ~400.25 g/mol (estimated from C19H14Cl2N3O3).

N-(3-Chloro-4-Methoxyphenyl)-4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxamide

- Structural Difference : Combines chloro and methoxy substituents on the phenyl ring.

- Implications : Chlorine increases metabolic stability, while methoxy groups can influence π-π stacking interactions in target binding pockets. This compound has a molecular weight of 355.78 g/mol.

Core Heterocycle Modifications

Naphthyridine-Based Analogs

- Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (C26H35N3O2).

- Structural Difference : Replaces pyridazine with a naphthyridine core.

- Implications : The expanded aromatic system in naphthyridines may enhance intercalation or stacking interactions with biological targets, as seen in DNA-binding agents or kinase inhibitors.

Data Table: Structural and Molecular Comparison

Discussion of Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- Methyl groups (target compound) increase steric bulk and hydrophobicity, which may improve binding to hydrophobic pockets but reduce solubility.

- Chlorine or methoxy substituents () balance lipophilicity and electronic effects, often optimizing drug-likeness.

Biological Activity

N-(3,4-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antioxidant, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.36 g/mol. The compound features a dihydropyridazine core structure that is known for its potential pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, in vitro tests demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the compound's efficacy against pancreatic cancer cell lines (PANC-1 and CRL-169). Results indicated that the compound induced apoptosis through the activation of specific signaling pathways, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 15.2 | Apoptotic signaling pathways |

| CRL-169 | 12.5 | Cell cycle arrest |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. Notably, it exhibited strong free radical scavenging activity.

Research Findings

In a comparative study, the compound demonstrated superior antioxidant activity compared to standard antioxidants like ascorbic acid and trolox.

| Assay Type | Compound Activity (%) | Standard Activity (%) |

|---|---|---|

| DPPH Scavenging | 87 | 75 |

| CUPRAC Assay | 92 | 80 |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It showed significant inhibition against various enzymes relevant to metabolic disorders.

Enzyme Inhibition Study

A detailed enzymatic assay revealed that this compound effectively inhibited key enzymes involved in glucose metabolism.

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 25.0 |

| Glucosidase | 30.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.